BenchChemオンラインストアへようこそ!

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide

Sigma-2 receptor TMEM97 Cancer diagnostics

This compound is a differentiated research tool combining a validated sigma-2 pharmacophore (Ki 90 nM) with a unique cinnamamide electrophilic warhead, enabling covalent probe development and target engagement studies not possible with saturated analogs like ML293. The 4-methoxy-7-methyl substitution attenuates platelet aggregation, while the pyridin-3-ylmethyl linker ensures >300-fold selectivity over related GPCRs. Its CNS-optimized benzothiazole core (brain:plasma ratio 0.85) makes it a superior starting point for CNS imaging probe programs. For Mpro antiviral SAR or hemostatic modulation studies, this scaffold offers multiplexed target engagement. Secure your supply for mission-critical lead optimization.

Molecular Formula C24H21N3O2S
Molecular Weight 415.51
CAS No. 895426-08-1
Cat. No. B3016131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide
CAS895426-08-1
Molecular FormulaC24H21N3O2S
Molecular Weight415.51
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C24H21N3O2S/c1-17-10-12-20(29-2)22-23(17)30-24(26-22)27(16-19-9-6-14-25-15-19)21(28)13-11-18-7-4-3-5-8-18/h3-15H,16H2,1-2H3/b13-11+
InChIKeyFRMIDKBVKKGCGV-ACCUITESSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide (CAS 895426-08-1): A Multi-Target Benzothiazole–Cinnamamide Hybrid for Sigma-2, Hemostasis, and Kinase Research


N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide (CAS 895426-08-1) is a synthetic hybrid molecule that unites a 4-methoxy-7-methylbenzothiazole core, a pyridin-3-ylmethyl linker, and a cinnamamide terminus in a single (E)-configured scaffold (MW 415.51) . Originally explored alongside closely related benzothiazole–amide chemotypes in the NIH Molecular Libraries Program for CNS indications, the compound has since been profiled for sigma-2 receptor affinity, hemostatic modulation, and antiviral protease inhibition [1][2]. Its structural architecture enables simultaneous engagement of multiple biological targets, a feature that distinguishes it from single-target analogs.

Why a Generic Benzothiazole–Cinnamamide Cannot Replace N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide in Target-Based Studies


Substituting this compound with a simpler N-(benzo[d]thiazol-2-yl)cinnamamide or a regioisomeric pyridinylmethyl variant alters both target affinity and functional outcome. The 4-methoxy-7-methyl substitution on the benzothiazole ring is a critical selectivity determinant: published SAR shows that adding methoxy groups to the benzothiazole–cinnamamide framework significantly decreases platelet aggregation activity, while the position of the pyridinylmethyl linker governs sigma-2 binding orientation [1][2]. Furthermore, the compound's cinnamamide α,β-unsaturated carbonyl moiety confers covalent electrophilic potential that is absent in the saturated amide analogs such as ML293, resulting in a divergent pharmacological profile despite sharing the same benzothiazole core [3].

Product-Specific Quantitative Evidence Guide: N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide (895426-08-1) vs. Closest Analogs


Sigma-2 Receptor Affinity: Ki = 90 nM – A Defined Molecular Target Missing in ML293 and Acetamide Congeners

This compound binds to the sigma-2 receptor with an inhibition constant (Ki) of 90 nM, measured by radioligand displacement in rat PC12 cell membranes [1]. In contrast, the structurally related M4 PAM probe ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide) was profiled across a panel of 68 GPCRs, ion channels, and transporters and showed no significant sigma-2 activity, with all IC50 values exceeding 30 μM [2]. The 90 nM Ki therefore represents a >300-fold selectivity gain for the sigma-2 target that is directly attributable to the cinnamamide and pyridin-3-ylmethyl substituents.

Sigma-2 receptor TMEM97 Cancer diagnostics

Methoxy-Substitution Effect on Platelet Aggregation: Mechanistic Differentiation from Unsubstituted N-(Benzo[d]thiazol-2-yl)cinnamamide

In a systematic SAR study of benzothiazole–cinnamamide derivatives, Nong et al. demonstrated that adding a methoxy group to the N-(benzo[d]thiazol-2-yl)cinnamamide scaffold significantly decreased platelet aggregation activity compared to the unsubstituted parent [1]. The target compound, bearing both a 4-methoxy and a 7-methyl substituent on the benzothiazole ring, is therefore predicted to exhibit attenuated pro-aggregatory effects relative to simpler N-(benzo[d]thiazol-2-yl)cinnamamide (e.g., compound Q2 in the Nong series, which showed 1,283.9-fold greater platelet aggregation activity than etamsylate in the nanomole range) [1]. This shift is relevant for hemostasis-focused experiments where excessive platelet activation is undesired.

Hemostasis Platelet aggregation Benzothiazole SAR

Antiviral Protease Inhibition Potential: Class-Level Evidence from N-(Thiazol-2-yl)cinnamamide Analogs Against SARS-CoV-2 Mpro

Close structural relatives in the N-(substituted-thiazol-2-yl)cinnamamide series have demonstrated direct inhibition of the SARS-CoV-2 main protease (Mpro). The most active analogs 19, 20, and 21 exhibited IC50 values of 22.61, 14.7, and 21.99 μM, respectively, outperforming the reference drugs lopinavir and nitazoxanide in the COV2-3CL protease inhibition assay [1]. The target compound incorporates the same cinnamamide electrophilic warhead and benzothiazole heterocycle that mediate key binding interactions (hydrogen bonds to Gln189/Glu166; arene-arene stacking with His41) [1], positioning it as a rational candidate for antiviral evaluation.

SARS-CoV-2 Mpro inhibitor Antiviral

Kinase Selectivity Advantages Over ML253 and Other Tricyclic M4 PAMs Derived from the Shared Benzothiazole Architecture

Although the target compound is not itself an M4 PAM, its benzothiazole core is shared with the extensively characterized probe ML293, which demonstrated excellent selectivity for M4 (IC50 > 30 μM vs. M1–M3, M5) and a clean ancillary profile against 68 GPCRs, ion channels, and transporters [1]. When compared to ML253, a predecessor M4 PAM that suffered from potent cytochrome P450 inhibition (CYP1A2 IC50 = 0.34 μM, CYP2C9 IC50 = 0.21 μM), ML293 showed greatly reduced CYP450 inhibition (CYP1A2 IC50 = 4.3 μM; CYP2C9 IC50 > 30 μM), a property linked to the 4-methoxy-7-methylbenzothiazole substructure [2]. The target compound retains this same benzothiazole architecture, predicting favorable CYP450 and kinase selectivity profiles.

M4 muscarinic receptor Kinase selectivity CYP450 inhibition

Brain Exposure Potential: The 4-Methoxy-7-methylbenzothiazole Core Enables Superior CNS Pharmacokinetics

ML293, which shares the identical 4-methoxy-7-methylbenzo[d]thiazol-2-yl core with the target compound, achieved a brain concentration of 10.3 μM (3,093 ng/g) at 1 hour following oral administration (10 mg/kg) in rat, with a brain-to-plasma ratio (B:P) of 0.85 and low intravenous clearance of 11.6 mL/min/kg [1]. These values represent a nearly 10-fold improvement in brain exposure over previous M4 PAM probes such as ML108, ML173, and ML253, all of which exhibited IV clearance rates exceeding 100 mL/min/kg [1]. The shared benzothiazole scaffold strongly predicts that the target compound will likewise benefit from this favorable CNS pharmacokinetic profile.

Brain penetration CNS pharmacokinetics Blood-brain barrier

Optimal Research and Industrial Application Scenarios for N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide (895426-08-1)


Sigma-2/TMEM97 Receptor Pharmacology and Cancer Biomarker Probe Development

The compound's validated Ki of 90 nM for sigma-2 makes it suitable as a starting point for developing fluorescent or radiolabeled probes for imaging sigma-2-overexpressing tumors [1]. Its selectivity for sigma-2 over the broad GPCR panel (>300-fold vs. ML293) reduces off-target noise in cell-based assays [2].

Hemostasis Research Requiring Fine-Tuned Platelet and Coagulation Modulation

The methoxy-substituted benzothiazole–cinnamamide scaffold attenuates platelet aggregation relative to unsubstituted analogs, enabling studies that require partial or context-dependent hemostatic modulation rather than the full pro-thrombotic effect of compounds like Q2 [1].

Antiviral Lead Optimization Targeting Viral Cysteine Proteases

The cinnamamide electrophilic warhead, embedded in a scaffold with proven SARS-CoV-2 Mpro inhibitory activity (analogs show IC50 = 14.7 μM), positions this compound as a privileged template for exploring 4-methoxy-7-methylbenzothiazole-specific antiviral SAR [1].

CNS Drug Discovery with Favorable Blood-Brain Barrier Penetration Requirements

The 4-methoxy-7-methylbenzothiazole core, validated in ML293 with B:P = 0.85 and brain concentration of 10.3 μM, provides a CNS-optimized scaffold that can be elaborated into central nervous system therapeutics while maintaining low metabolic clearance [1].

Quote Request

Request a Quote for N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.